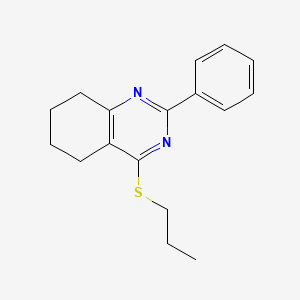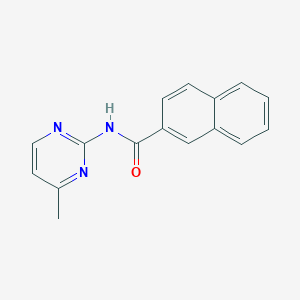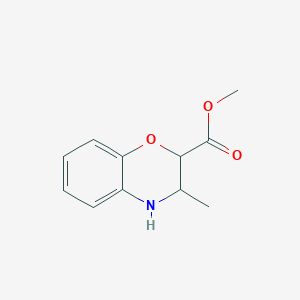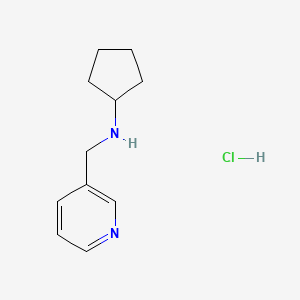
3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it inhibits the proliferation of cancer cells. Additionally, it has been investigated for its ability to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
作用機序
The mechanism of action of 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one involves its ability to bind to specific receptors in the body, inhibiting the activity of certain enzymes. This results in the inhibition of cell growth and proliferation, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Research has shown that 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to decreased cell growth and proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one in lab experiments is its high purity and yield. Additionally, its ability to inhibit the activity of certain enzymes makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are various future directions for the research on 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one. One potential direction is to investigate its potential use as an anticancer agent, specifically in combination with other drugs. Additionally, further research could be conducted on its ability to inhibit the activity of specific enzymes and its potential use in the treatment of various diseases. Furthermore, research could be conducted to optimize the synthesis method to achieve even higher yields and purity of the product.
In conclusion, 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one is a promising compound with potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully explore its potential and optimize its synthesis method.
合成法
The synthesis of 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one involves the reaction of 2-aminobenzamide with 3-chloropropanol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to achieve high yields and purity of the product.
特性
IUPAC Name |
4-amino-3-(3-hydroxypropyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-10-8-4-1-2-5-9(8)13-11(16)14(10)6-3-7-15/h1-2,4-5,15H,3,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRAXBUDLFXGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)
![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)



